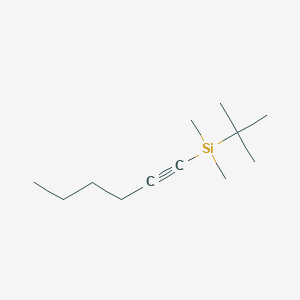
Silane, (1,1-dimethylethyl)-1-hexynyldimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane, (1,1-dimethylethyl)-1-hexynyldimethyl- is an organosilicon compound characterized by the presence of a silicon atom bonded to organic groups. This compound is notable for its unique structure, which includes a hexynyl group and a tert-butyl group attached to the silicon atom. Organosilicon compounds like this one are widely used in various industrial and research applications due to their versatile chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (1,1-dimethylethyl)-1-hexynyldimethyl- typically involves the reaction of a hexynyl compound with a silicon-containing reagent. One common method is the hydrosilylation reaction, where an alkyne (such as 1-hexyne) reacts with a silane compound in the presence of a catalyst, often a platinum-based catalyst. The reaction conditions usually include moderate temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of Silane, (1,1-dimethylethyl)-1-hexynyldimethyl- can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process.
Analyse Chemischer Reaktionen
Types of Reactions
Silane, (1,1-dimethylethyl)-1-hexynyldimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into simpler silanes.
Substitution: The silicon atom can undergo nucleophilic substitution reactions, where one of the organic groups is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out under mild conditions to prevent over-oxidation.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in anhydrous solvents.
Substitution: Nucleophiles like halides, amines, or alcohols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: New organosilicon compounds with different organic groups attached to the silicon atom.
Wissenschaftliche Forschungsanwendungen
Silane, (1,1-dimethylethyl)-1-hexynyldimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable and biocompatible compounds.
Industry: Utilized in the production of specialty coatings, adhesives, and sealants due to its unique chemical properties.
Wirkmechanismus
The mechanism by which Silane, (1,1-dimethylethyl)-1-hexynyldimethyl- exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon atom can form stable bonds with organic groups, allowing for the creation of complex molecular structures. The hexynyl group provides additional reactivity, enabling the compound to participate in a variety of chemical reactions. The tert-butyl group enhances the stability of the compound, making it suitable for use in demanding applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Silane, (1,1-dimethylethyl)dimethyl(tetracosyloxy)-: Similar structure but with a tetracosyloxy group instead of a hexynyl group.
Silane, chloro(1,1-dimethylethyl)dimethyl-: Contains a chloro group instead of a hexynyl group.
Silane, bis(1,1-dimethylethyl)methoxy-: Features two tert-butyl groups and a methoxy group.
Uniqueness
Silane, (1,1-dimethylethyl)-1-hexynyldimethyl- is unique due to the presence of the hexynyl group, which imparts additional reactivity and versatility compared to other similar compounds. This makes it particularly valuable in applications requiring specific chemical functionalities and stability.
Eigenschaften
CAS-Nummer |
96475-79-5 |
|---|---|
Molekularformel |
C12H24Si |
Molekulargewicht |
196.40 g/mol |
IUPAC-Name |
tert-butyl-hex-1-ynyl-dimethylsilane |
InChI |
InChI=1S/C12H24Si/c1-7-8-9-10-11-13(5,6)12(2,3)4/h7-9H2,1-6H3 |
InChI-Schlüssel |
DZUOBZJSDCJLDD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC#C[Si](C)(C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


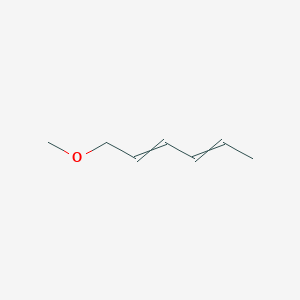
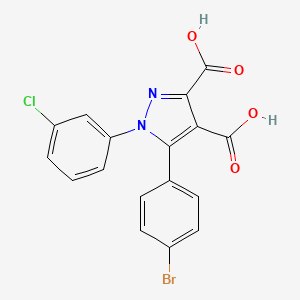
![Methyl 5-carbamoyl-3,6,6-trimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B14345582.png)
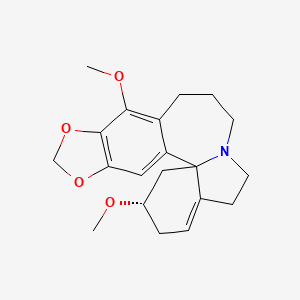
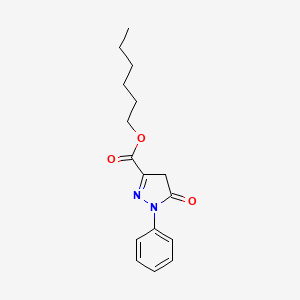
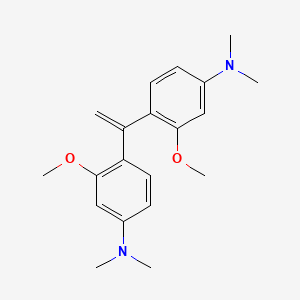
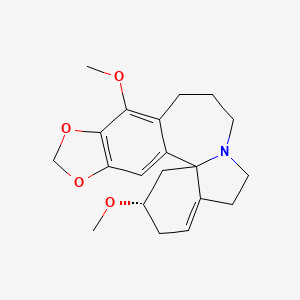
![2-[4-(Diethylamino)anilino]ethan-1-ol](/img/structure/B14345615.png)

![Propanediamide, 2-[(4-hydroxy-3-methoxyphenyl)methylene]-](/img/structure/B14345619.png)
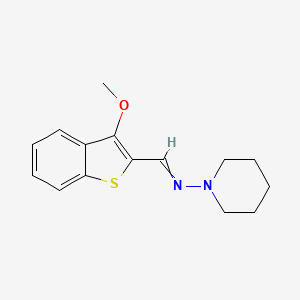
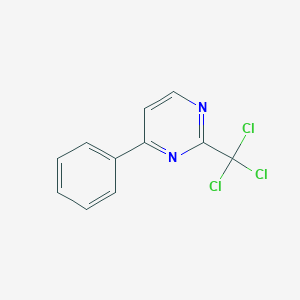
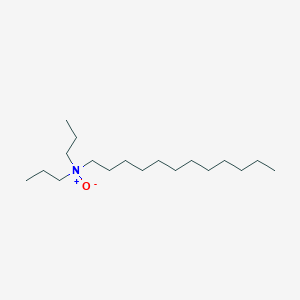
silane](/img/structure/B14345642.png)
